

Spectroscopic Characterization of Alkyl Nitroacetates: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Nitroacetate**

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Introduction

Alkyl **nitroacetates** are a class of organic compounds characterized by a nitro group and an ester functional group attached to the same methylene carbon. This unique structural arrangement imparts significant synthetic utility, rendering them valuable precursors in a variety of chemical transformations, including the synthesis of α -amino acids and other biologically relevant molecules. A thorough understanding of their spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of short-chain alkyl **nitroacetates**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of alkyl **nitroacetates**, providing detailed information about the proton and carbon environments within the molecule.

^1H NMR Spectroscopy

The ^1H NMR spectra of alkyl **nitroacetates** are distinguished by a singlet for the α -methylene protons, which is significantly downfield due to the strong electron-withdrawing effects of the adjacent nitro and carbonyl groups. The signals corresponding to the alkyl chain of the ester follow predictable patterns of chemical shift and multiplicity.

Table 1: ^1H NMR Spectral Data for Alkyl **Nitroacetates** (in CDCl_3)

Compound	$\alpha\text{-CH}_2$ (s)	O-CH_2 (t)	CH_2 (sextet)	CH_3 (t)	Reference
Methyl Nitroacetate	5.20 ppm	-	-	3.83 ppm (s)	[1]
Ethyl Nitroacetate	~5.20 ppm	4.32 ppm	-	1.33 ppm	[2]
Propyl Nitroacetate (Predicted)	~5.18 ppm	4.25 ppm	1.75 ppm	1.00 ppm	[3]

^{13}C NMR Spectroscopy

In ^{13}C NMR spectra, the carbonyl carbon and the α -carbon are the most deshielded due to the proximate electron-withdrawing groups. The chemical shifts of the alkyl ester chain carbons are less affected.

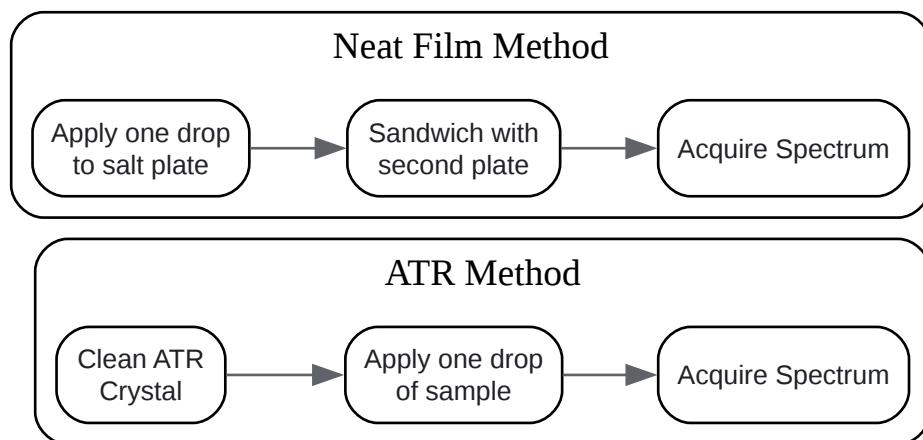
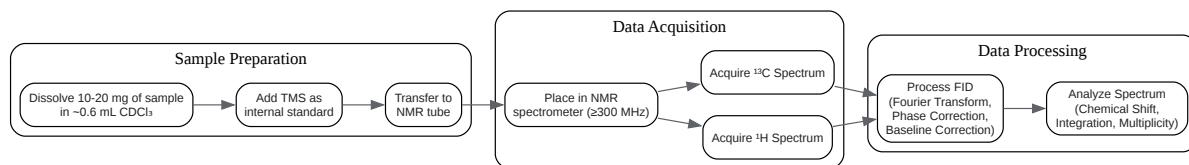
Table 2: ^{13}C NMR Spectral Data for Alkyl **Nitroacetates** (in CDCl_3)

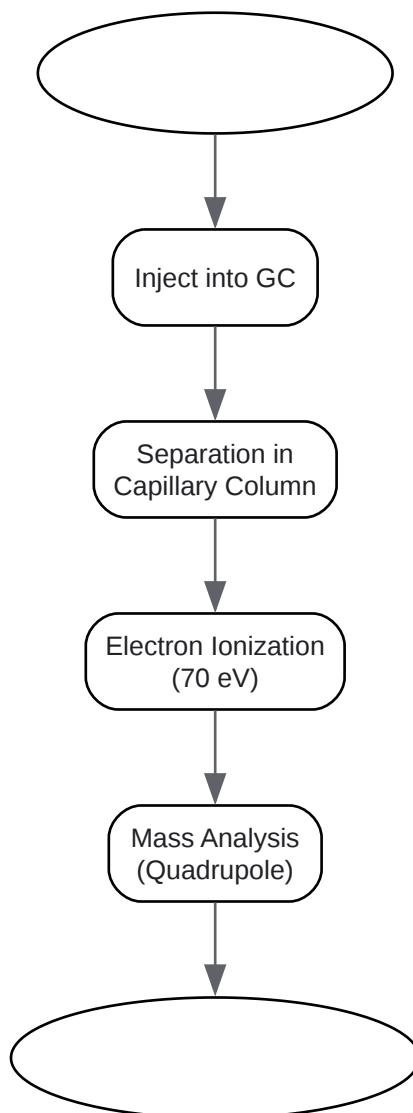
Compound	C=O	$\alpha\text{-CH}_2$	O-CH_2	CH_2	CH_3	Reference
Methyl Nitroacetate (Predicted)	~165-168 ppm	~78-88 ppm	-	-	~53-55 ppm	
Ethyl Nitroacetate	~166 ppm	~80 ppm	~64 ppm	-	~14 ppm	[2]
Propyl Nitroacetate (Predicted)	~165-168 ppm	~75-85 ppm	~68-70 ppm	~20-22 ppm	~10-12 ppm	[3]

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of alkyl **nitroacetates** is as follows:

- Sample Preparation: Dissolve approximately 10-20 mg of the alkyl **nitroacetate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ^{13}C .





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